molecular formula C18H25N3O3S B5587067 N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine

N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-(methylsulfonyl)pyrimidin-4-amine

Cat. No. B5587067
M. Wt: 363.5 g/mol
InChI Key: HGJPUYBEQUSSFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the creation of novel derivatives with specific substituents that affect their activity as serotonin 5-HT6 receptor antagonists. The synthesis process often includes cyclization reactions, the use of arylsulfonyl isocyanates with amino-2,6-dialkylpyrimidines, and reactions involving dimethyl sulfoxide to afford N,N'-bis(2,6-dimethylpyrimidin-4-yl) ureas as intermediate or final products (Ivachtchenko et al., 2011), (Zeuner & Niclas, 1989).

Molecular Structure Analysis

The molecular structure of similar compounds is analyzed through X-ray diffraction methods, revealing specific bond angles, hydrogen bonding, and crystal packing patterns that contribute to their biological activity. This detailed structural information is crucial for understanding the interaction mechanisms with biological targets (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions, including benzylation and nitrosation, are employed to modify the chemical structure and enhance the biological activity of the compounds. The synthesis routes and chemical reactions are tailored to introduce specific substituents that influence the compound's potency and selectivity as a receptor antagonist (Glidewell et al., 2003).

Physical Properties Analysis

The physical properties, such as crystalline structure, are characterized using various analytical techniques, including single-crystal X-ray diffraction. These studies provide insights into the compound's stability, solubility, and other physical characteristics critical for its practical applications (Guillon et al., 2013).

Chemical Properties Analysis

The chemical properties of such compounds, including their reactivity with different reagents and conditions, are explored through synthetic chemistry approaches. These properties are fundamental to understanding the compound's behavior in various chemical environments and its potential for further chemical modifications (Bommeraa et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrimidinamines have been studied for their biological activity and some derivatives have shown antiviral, anti-inflammatory, and anticancer properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions would likely involve studying the biological activity of this compound and its derivatives, potentially leading to the development of new therapeutic agents .

properties

IUPAC Name

N-[3-(2,6-dimethylphenoxy)propyl]-N,2-dimethyl-5-methylsulfonylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-13-8-6-9-14(2)17(13)24-11-7-10-21(4)18-16(25(5,22)23)12-19-15(3)20-18/h6,8-9,12H,7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJPUYBEQUSSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCN(C)C2=NC(=NC=C2S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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